molecular formula C8H7F4NO B1318887 (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine CAS No. 886501-20-8

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1318887
CAS No.: 886501-20-8
M. Wt: 209.14 g/mol
InChI Key: LQEZTMITGPWONC-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C8H7F4NO It is a member of the aromatic amines family, characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-(trifluoromethoxy)benzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-3-(trifluoromethoxy)nitrobenzene.

    Reduction: The nitro group in 4-fluoro-3-(trifluoromethoxy)nitrobenzene is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-fluoro-3-(trifluoromethoxy)benzene are nitrated using industrial nitration equipment.

    Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The trifluoromethoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanamine
  • (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine
  • (3-(Trifluoromethoxy)phenyl)methanamine

Uniqueness

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is unique due to the simultaneous presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZTMITGPWONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590656
Record name 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-20-8
Record name 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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